molecular formula C22H13BrClNO3 B3306717 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 929390-63-6

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B3306717
CAS No.: 929390-63-6
M. Wt: 454.7 g/mol
InChI Key: KRTQECASTTXBRH-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzofuran core substituted with bromine and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of Bromine and Chlorobenzoyl Groups: Bromination and chlorobenzoylation are carried out using bromine and 4-chlorobenzoyl chloride, respectively, under controlled conditions.

    Amidation: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with different halogens or functional groups.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the benzofuran core.

    N-benzyl-5-bromo-2-chlorobenzamide: Similar structure but with a benzyl group instead of the benzofuran core.

Uniqueness

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its benzofuran core, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQECASTTXBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide

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